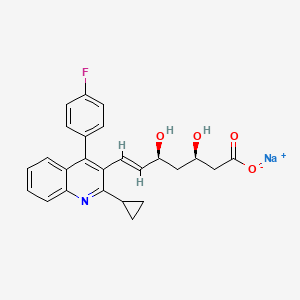

Pitavastatin sodium

Vue d'ensemble

Description

La pitavastatine sodique est un membre de la classe des statines, des médicaments utilisés pour abaisser le taux de cholestérol dans le sang. Il s'agit spécifiquement d'un inhibiteur de l'enzyme 3-hydroxy-3-méthylglutaryl coenzyme A (HMG-CoA) réductase, qui joue un rôle crucial dans la biosynthèse du cholestérol. En inhibant cette enzyme, la pitavastatine sodique réduit efficacement la production de cholestérol, réduisant ainsi le risque de maladies cardiovasculaires .

Applications De Recherche Scientifique

La pitavastatine sodique a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle est principalement utilisée pour traiter l'hypercholestérolémie et prévenir les maladies cardiovasculaires en abaissant le taux de cholestérol . En chimie, elle sert de composé modèle pour étudier l'inhibition de la HMG-CoA réductase et la biosynthèse du cholestérol . De plus, la pitavastatine sodique est utilisée dans le développement de nanoparticules porteuses de médicaments pour l'administration ciblée de médicaments dans le traitement de l'hyperlipidémie .

Mécanisme d'action

La pitavastatine sodique exerce ses effets en inhibant l'enzyme HMG-CoA réductase, qui catalyse la conversion du HMG-CoA en mévalonate, une étape cruciale dans la biosynthèse du cholestérol. Cette inhibition conduit à une diminution des concentrations de cholestérol hépatique, ce qui à son tour stimule l'expression des récepteurs des lipoprotéines de basse densité (LDL) sur les membranes des hépatocytes. L'augmentation de l'expression des récepteurs des LDL améliore l'absorption et l'élimination du cholestérol LDL du sang, réduisant ainsi le taux de cholestérol global .

Mécanisme D'action

Target of Action

Pitavastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the production of these lipids . Additionally, statins like this compound have been shown to affect mitochondrial pathways, potentially impacting electron transport chain complexes and depleting coenzyme Q10 .

Pharmacokinetics

This compound exhibits a bioavailability of 60% . It is metabolized minimally in the liver via the CYP2C9 pathway . The elimination half-life of this compound is approximately 11 hours , and it is excreted in the feces . These properties influence the drug’s bioavailability and dosage regimen.

Result of Action

The primary result of this compound’s action is a reduction in abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease . In addition to its lipid-lowering effects, this compound has been shown to have cytotoxic effects on certain cell types . For instance, it has been found to decrease the viability of human pancreas islet β cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of pitavastatin . Additionally, the drug’s lipophilic nature may influence its distribution within the body and its interaction with cell membranes .

Orientations Futures

Pitavastatin is currently FDA approved for the management of primary dyslipidemia and mixed dyslipidemia as adjunctive therapy to dietary changes to help lower total cholesterol, low-density lipoprotein cholesterol (LDL), apolipoprotein B (Apo B), triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL) . It is also FDA approved to treat heterozygous familial hypercholesterolemia (HeFH) in pediatric patients over 8 years of age . Unlike other statins, pitavastatin has not been studied in any large randomized controlled study to determine whether its use is associated with decreased cardiovascular events .

Analyse Biochimique

Biochemical Properties

Pitavastatin Sodium exerts its effects primarily by reversibly inhibiting HMG-CoA reductase, the key enzyme involved in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn increases the number of low-density lipoprotein cholesterol (LDL-C) receptors on the cell surface . This enhances the receptor-mediated catabolism and clearance of LDL-C from the bloodstream .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of LDL-C, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The reduction in LDL-C levels can lead to decreased lipid accumulation in cells, which can have various effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The decrease in intracellular cholesterol triggers an increase in LDL-C receptor expression, enhancing the uptake and catabolism of LDL-C .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound can affect metabolic flux and the levels of various metabolites, including mevalonate and cholesterol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la pitavastatine sodique implique plusieurs étapes, à partir de la préparation d'intermédiaires clés. Une méthode courante implique l'utilisation de tétrahydrofurane (THF) comme solvant et d'acide chlorhydrique pour la réaction. L'intermédiaire est ensuite traité avec de la tert-butylamine pour donner le produit souhaité . Une autre méthode implique la préparation de dispersions solides en utilisant du mannitol comme support pour améliorer la solubilité aqueuse de la pitavastatine .

Méthodes de production industrielle : La production industrielle de pitavastatine sodique implique généralement l'utilisation d'additifs basiques tels que des composés de magnésium ou de calcium pour stabiliser le composé dans une solution ou une dispersion aqueuse avec un pH compris entre 8 et 10 . Cette méthode garantit la stabilité et l'efficacité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La pitavastatine sodique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques.

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions impliquant la pitavastatine sodique comprennent l'acide chlorhydrique, la tert-butylamine et le mannitol. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la stabilité et l'efficacité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions de la pitavastatine sodique comprennent ses métabolites actifs, qui sont responsables de ses effets hypocholestérolémiants. Ces métabolites sont formés par conversion enzymatique du composé parent dans le foie .

Comparaison Avec Des Composés Similaires

La pitavastatine sodique est similaire aux autres statines telles que l'atorvastatine, la simvastatine et la rosuvastatine dans son mécanisme d'action et ses effets thérapeutiques. Elle possède certaines caractéristiques uniques qui la distinguent. Contrairement aux autres statines, la pitavastatine sodique n'est pas largement métabolisée par l'isoenzyme 3A4 du cytochrome P450 hépatique, ce qui réduit le risque d'interactions médicamenteuses . De plus, elle présente un risque moindre de provoquer un nouveau diabète et est plus efficace pour augmenter le taux de lipoprotéines de haute densité (HDL) . Ces caractéristiques font de la pitavastatine sodique une option précieuse pour les patients souffrant de dyslipidémie et ceux à haut risque de maladies cardiovasculaires.

Composés similaires

- Atorvastatine

- Simvastatine

- Rosuvastatine

- Pravastatine

- Fluvastatine

- Lovastatine

Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs profils pharmacocinétiques, leurs effets secondaires et leurs applications cliniques spécifiques .

Propriétés

IUPAC Name |

sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027848 | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574705-92-3 | |

| Record name | Pitavastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)